1-Chloro-4-isothiocyanato-2-methoxybenzene
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Overview
Description
1-Chloro-4-isothiocyanato-2-methoxybenzene is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. The compound is known for its applications in organic synthesis and its role as an intermediate in the production of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-isothiocyanato-2-methoxybenzene can be synthesized through several methods:
Reaction with Phenyl Chlorothionoformate: This method involves the reaction of 4-chloro-3-methoxyaniline with phenyl chlorothionoformate in the presence of a base such as sodium hydroxide.
Decomposition of Dithiocarbamate Salts: Another method involves the formation of dithiocarbamate salts from 4-chloro-3-methoxyaniline and carbon disulfide, followed by decomposition using tosyl chloride.
Industrial Production Methods
The industrial production of 4-chloro-3-methoxy-phenyl isothiocyanate often involves the use of scalable and efficient synthetic routes. The reaction with phenyl chlorothionoformate is preferred due to its high yield and relatively low cost .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-isothiocyanato-2-methoxybenzene undergoes several types of chemical reactions:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines to form thiourea derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Amines: Used in nucleophilic substitution reactions.
Bases: Such as sodium hydroxide, used in the preparation of the compound.
Solvents: Dimethylbenzene is commonly used as a solvent in these reactions.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Formed from cyclization reactions.
Scientific Research Applications
1-Chloro-4-isothiocyanato-2-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various biologically active molecules.
Medicinal Chemistry: Employed in the development of potential therapeutic agents.
Bioconjugate Chemistry: Utilized as a chemoselective electrophile in bioconjugation reactions.
Mechanism of Action
The mechanism of action of 4-chloro-3-methoxy-phenyl isothiocyanate involves its reactivity as an electrophile. The compound can react with nucleophiles, such as amines, to form stable thiourea derivatives. This reactivity is due to the presence of the isothiocyanate group (-N=C=S), which is highly electrophilic .
Comparison with Similar Compounds
Similar Compounds
Phenyl Isothiocyanate: Similar in structure but lacks the chloro and methoxy substituents.
4-Chlorophenyl Isothiocyanate: Similar but lacks the methoxy group.
3-Methoxyphenyl Isothiocyanate: Similar but lacks the chloro group.
Uniqueness
1-Chloro-4-isothiocyanato-2-methoxybenzene is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. These substituents can influence the compound’s reactivity and its applications in organic synthesis .
Properties
IUPAC Name |
1-chloro-4-isothiocyanato-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-11-8-4-6(10-5-12)2-3-7(8)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSOZGGQBYVYLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N=C=S)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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